![molecular formula C7H13ClO2 B12563765 1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]- CAS No. 208466-71-1](/img/structure/B12563765.png)
1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]- is an organic compound with the molecular formula C7H13ClO2 It is a chlorinated derivative of propene, featuring a methoxyethoxy group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]- typically involves the chlorination of 1-propene followed by the introduction of the methoxyethoxy group. One common method is the reaction of 1-propene with chlorine gas in the presence of a catalyst to form 3-chloro-1-propene. This intermediate is then reacted with 2-methoxyethanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where 1-propene is chlorinated in a controlled environment, followed by the addition of 2-methoxyethanol. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 3-hydroxy-2-[(2-methoxyethoxy)methyl]-propene.
Oxidation: Formation of 3-chloro-2-[(2-methoxyethoxy)methyl]-propene oxide or 3-chloro-2-[(2-methoxyethoxy)methyl]-propanal.
Addition: Formation of 1,2-dibromo-3-chloro-2-[(2-methoxyethoxy)methyl]-propane or 3-chloro-2-[(2-methoxyethoxy)methyl]-propane.
Aplicaciones Científicas De Investigación
1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including its reactivity with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in polymerization reactions.
Mecanismo De Acción
The mechanism of action of 1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]- involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the double bond in the propene moiety are key reactive sites. The compound can form adducts with nucleophiles, leading to substitution products, or undergo addition reactions at the double bond. The methoxyethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-methyl-1-propene: A simpler chlorinated propene without the methoxyethoxy group.
1-Chloro-2-methylpropene: Another chlorinated propene with a different substitution pattern.
3-[2-(2-Methoxyethoxy)ethoxy]-1-propene: A related compound with an extended ethoxy chain.
Uniqueness
1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]- is unique due to the presence of both a chlorine atom and a methoxyethoxy group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse products. The compound’s structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
208466-71-1 |
|---|---|
Fórmula molecular |
C7H13ClO2 |
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3-(2-methoxyethoxy)prop-1-ene |
InChI |
InChI=1S/C7H13ClO2/c1-7(5-8)6-10-4-3-9-2/h1,3-6H2,2H3 |
Clave InChI |
CTKNAGBKYDEJMC-UHFFFAOYSA-N |
SMILES canónico |
COCCOCC(=C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
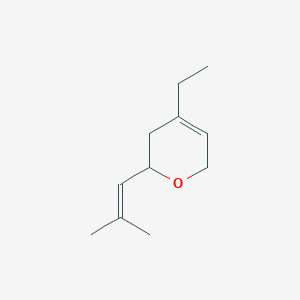
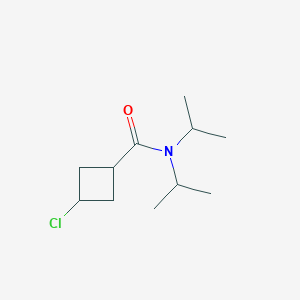
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
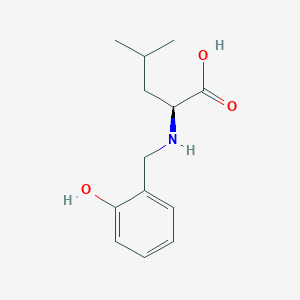
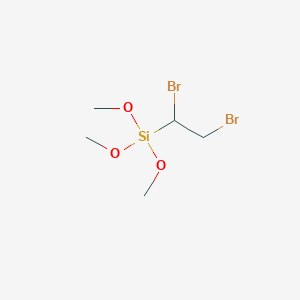
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)

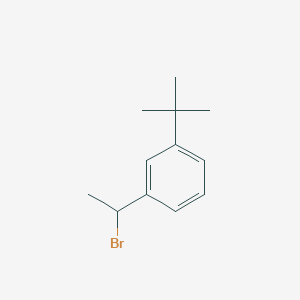
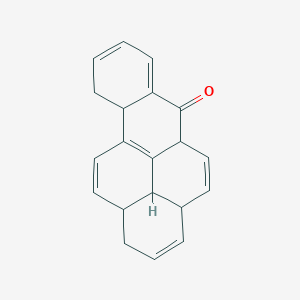
![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
